molecular formula C20H21NO3 B11079459 3-Benzyl-3-hydroxy-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-isoindol-1-one

3-Benzyl-3-hydroxy-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-isoindol-1-one

Cat. No.: B11079459
M. Wt: 323.4 g/mol
InChI Key: TZJCYORTWPUNAZ-UHFFFAOYSA-N
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Description

3-Benzyl-3-hydroxy-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-isoindol-1-one is a complex organic compound characterized by its unique structural features, including a benzyl group, a hydroxy group, and a tetrahydrofuran moiety attached to an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-hydroxy-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-isoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of an appropriate ortho-substituted benzamide.

    Introduction of Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Hydroxylation: The hydroxy group is typically introduced through a hydroxylation reaction using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Attachment of Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through a nucleophilic substitution reaction involving a suitable tetrahydrofuran derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The benzyl group and the tetrahydrofuran moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and alcohols can be used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoindolinone derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Benzyl-3-hydroxy-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-isoindol-1-one serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, such as those involved in cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structural features may impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-hydroxy-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the tetrahydrofuran moiety may play crucial roles in binding to these targets, influencing the compound’s biological activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-3-hydroxy-2,3-dihydro-isoindol-1-one: Lacks the tetrahydrofuran moiety, which may result in different reactivity and biological activity.

    3-Hydroxy-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-isoindol-1-one: Lacks the benzyl group, potentially affecting its lipophilicity and membrane permeability.

    3-Benzyl-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-isoindol-1-one: Lacks the hydroxy group, which may alter its reactivity and interaction with biological targets.

Uniqueness

The presence of both the benzyl group and the tetrahydrofuran moiety in 3-Benzyl-3-hydroxy-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-isoindol-1-one makes it unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

3-benzyl-3-hydroxy-2-(oxolan-2-ylmethyl)isoindol-1-one

InChI

InChI=1S/C20H21NO3/c22-19-17-10-4-5-11-18(17)20(23,13-15-7-2-1-3-8-15)21(19)14-16-9-6-12-24-16/h1-5,7-8,10-11,16,23H,6,9,12-14H2

InChI Key

TZJCYORTWPUNAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O

Origin of Product

United States

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